molecular formula C12H13N3O2 B15294346 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B15294346
M. Wt: 231.25 g/mol
InChI Key: MPXGBNZGEJQQNV-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound featuring a pyridinyl substituent at position 3 and an isopropyl group at position 1 of the pyrazole ring.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-4-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c1-8(2)15-11(12(16)17)7-10(14-15)9-3-5-13-6-4-9/h3-8H,1-2H3,(H,16,17)

InChI Key

MPXGBNZGEJQQNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with isopropylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with a suitable carboxylating agent to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but may include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pyrazole core is highly versatile, with substitutions at positions 1, 3, and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituents (Position) Key Functional Groups Applications/Notes Reference CAS/ID
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid 1: Isopropyl; 3: Pyridin-4-yl; 5: COOH Pyridine, carboxylic acid Potential kinase modulation Not explicitly listed
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic acid 1: Pyridinyl-oxadiazole; 4: COOH Oxadiazole, imidazole, carboxylic acid Unknown (structural complexity suggests bioactive potential) 1338653-53-4
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid 1: 3-Chloropyridinyl; 3: Br; 5: COOH Halogenated pyridine, carboxylic acid Intermediate in insecticide production (e.g., tetraniliprole) Referenced in
1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid 1: Pyridinyl-oxadiazole; 4: COOH Oxadiazole, methyl group Discontinued (likely due to synthesis challenges) 1351398-16-7
5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid 3: COOH; 4: NO₂; 5: Isopropyl Nitro group, carboxylic acid Reactive intermediate (nitro group aids further derivatization) Referenced in

Key Differences in Properties and Reactivity

Bioactivity and Applications :

  • The 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid () is critical in synthesizing tetraniliprole, a commercial insecticide. Its halogenated pyridine and bromine substituents enhance binding to insect nicotinic acetylcholine receptors, a feature absent in the target compound .
  • The oxadiazole-containing analog () introduces a 1,2,4-oxadiazole ring, which improves metabolic stability and bioavailability compared to the pyridin-4-yl group in the target compound. However, such derivatives are often discontinued due to complex synthesis pathways .

Synthetic Routes :

  • The target compound’s synthesis likely involves alkylation of NH-pyrazolecarboxylates (as in ), using isopropyl halides and pyridin-4-yl boronic acids via Suzuki coupling. In contrast, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid requires bromination and amide formation steps for agrochemical applications .
  • Nitro-substituted analogs () are synthesized via nitration reactions, enabling further reduction to amine derivatives for drug discovery .

Physicochemical Properties :

  • The isopropyl group in the target compound increases lipophilicity (logP) compared to methyl or ethyl substituents (e.g., 1-methyl-4-(1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid in ). This enhances membrane permeability but may reduce aqueous solubility .
  • Trifluoroethoxy or nitro groups () introduce electron-withdrawing effects, altering acidity (pKa) and reactivity in nucleophilic substitution reactions compared to the electron-donating pyridin-4-yl group .

Industrial and Research Relevance

  • Agrochemicals : Halogenated pyrazole-carboxylic acids () dominate insecticide production due to their target specificity. The target compound’s lack of halogenation may limit its pesticidal utility but could be advantageous in reducing environmental persistence.
  • Medicinal Chemistry: Pyridinyl and oxadiazole substituents () are explored for kinase inhibition or anti-inflammatory activity. The target compound’s pyridin-4-yl group may offer unique binding motifs for adenosine triphosphate (ATP)-binding pockets .

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